2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the [1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through a multi-component reaction involving a triazole derivative, an aldehyde, and an amine under acidic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the triazolo[1,5-a]pyrimidine core.
Attachment of the N-(5-chloro-2-methylphenyl) group: This can be accomplished through an amide coupling reaction using a chlorinated aniline derivative and a carboxylic acid functional group on the triazolo[1,5-a]pyrimidine core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways like the ERK signaling pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-(benzylsulfanyl)-N-(5-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
Trapidil: Known for its vasodilatory and anti-platelet properties.
Essramycin: A marine natural product with anti-epileptic activities.
Pyroxsulam: An herbicide used in agriculture.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives.
Properties
Molecular Formula |
C20H18ClN5O2S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(5-chloro-2-methylphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2S/c1-12-7-8-14(21)9-15(12)22-18(28)16-10-17(27)23-19-24-20(25-26(16)19)29-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,22,28)(H,23,24,25,27) |
InChI Key |
OCCCWZMUDPFDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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